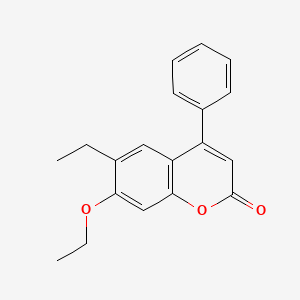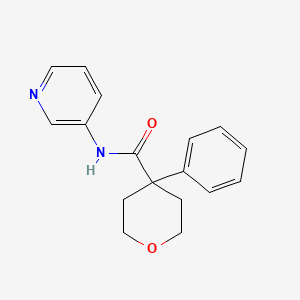![molecular formula C16H20N4O B4984399 6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4984399.png)
6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide, also known as DMAPN, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. DMAPN is a nicotinic acetylcholine receptor (nAChR) agonist, which means it binds to and activates these receptors in the brain and other organs.
Mécanisme D'action
6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide binds to and activates nAChRs, which are ion channels that are widely distributed in the brain and other organs. Activation of nAChRs leads to the release of various neurotransmitters, such as dopamine, serotonin, and acetylcholine, which play important roles in cognitive function, mood regulation, and motor control.
Biochemical and Physiological Effects
6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide has been shown to increase dopamine release in the brain, which is associated with improved cognitive function and memory. It also has anti-inflammatory effects and has been shown to reduce the release of pro-inflammatory cytokines in animal models of inflammation. 6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide is that it is a small molecule that can easily penetrate cell membranes and reach its target receptors. It also has a high affinity for nAChRs, which makes it a potent agonist. However, one limitation is that it can be toxic at high concentrations, which can limit its use in in vivo experiments.
Orientations Futures
There are several future directions for research on 6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an analgesic and anti-inflammatory agent. Additionally, more research is needed to understand the long-term effects of 6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide on the brain and other organs, as well as its potential side effects.
Méthodes De Synthèse
6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide can be synthesized using a multistep reaction starting from nicotinic acid and 2-bromopyridine. The reaction involves several steps, including esterification, reduction, and amidation. The final product is obtained as a white crystalline powder with a purity of over 95%.
Applications De Recherche Scientifique
6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to protect dopaminergic neurons in Parkinson's disease models. 6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide has also been studied for its potential as an analgesic, anti-inflammatory, and anti-cancer agent.
Propriétés
IUPAC Name |
6-(dimethylamino)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-20(2)15-9-8-13(12-19-15)16(21)18-11-5-7-14-6-3-4-10-17-14/h3-4,6,8-10,12H,5,7,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFJTZRKJZTQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)NCCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B4984330.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4984331.png)
![9-(4-bromobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B4984342.png)
![1,5-dimethyl-4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4984343.png)


![isopropyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4984382.png)

![2-(4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B4984391.png)
![2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B4984398.png)
![4-(4-bromophenyl)-7,7-dimethyl-5-oxo-2-[(2-oxo-2-phenylethyl)thio]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4984410.png)
![N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4984412.png)
![1-(2-chlorobenzyl)-N-[(5-chloro-2-thienyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4984414.png)
![1-acetyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1,4-diazepane](/img/structure/B4984416.png)